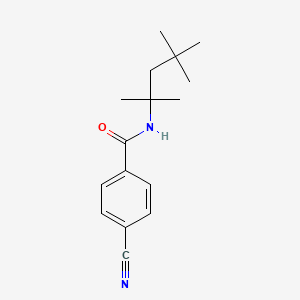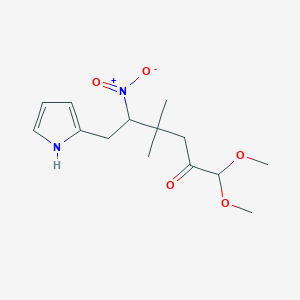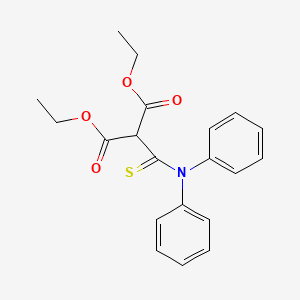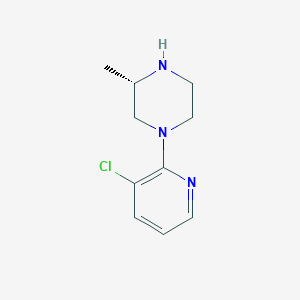![molecular formula C11H11NO4 B14201875 (5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 918969-81-0](/img/structure/B14201875.png)
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes an oxazolidine ring and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of a hydroxyphenyl derivative with a suitable oxazolidine precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxazolidine ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to biological effects. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione: can be compared with other oxazolidine derivatives and hydroxyphenyl compounds.
Interhalogens: These compounds contain different halogen atoms and exhibit unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an oxazolidine ring with a hydroxyphenyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
918969-81-0 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO4/c1-11(9(14)12-10(15)16-11)6-7-3-2-4-8(13)5-7/h2-5,13H,6H2,1H3,(H,12,14,15)/t11-/m1/s1 |
Clé InChI |
GLLGCLALHPCFAP-LLVKDONJSA-N |
SMILES isomérique |
C[C@]1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)O |
SMILES canonique |
CC1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)



![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)

![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
